molecular formula C20H17F3N4O3S2 B2552751 2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 389072-82-6

2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2552751
CAS No.: 389072-82-6
M. Wt: 482.5
InChI Key: RJILHRMMCHWBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic 1,3,4-thiadiazole derivative featuring a sulfanyl bridge and two acetamide substituents. Its structure includes a 5-position 2-(4-methoxyphenyl)acetamido group and a 2-position sulfanyl-linked N-[2-(trifluoromethyl)phenyl]acetamide moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methoxy (OCH₃) substituent may modulate electronic properties and binding interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3S2/c1-30-13-8-6-12(7-9-13)10-16(28)25-18-26-27-19(32-18)31-11-17(29)24-15-5-3-2-4-14(15)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJILHRMMCHWBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule’s structure necessitates a retrosynthetic disconnection into three primary fragments:

  • 1,3,4-Thiadiazole core : Derived from cyclocondensation of thiosemicarbazide with a carboxylic acid derivative.
  • 2-(4-Methoxyphenyl)acetamido moiety : Introduced via acylation of the thiadiazole’s 5-amino group.
  • Sulfanyl-linked acetamide side chain : Formed through nucleophilic substitution between a thiolate and chloroacetamide.

This approach aligns with methodologies detailed in prior syntheses of thiadiazole derivatives.

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide (NH$$2$$-NH-CS-NH$$2$$) with carbon disulfide (CS$$2$$) under basic conditions:
$$
\text{Thiosemicarbazide} + \text{CS}
2 \xrightarrow{\text{NaOH}} 5\text{-Amino-1,3,4-thiadiazole-2-thiol} + \text{H}_2\text{S}
$$
Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1).
  • Temperature: Reflux at 80°C for 4–6 hours.
  • Yield: 70–75% after recrystallization from ethanol.

Characterization Data :

  • IR (KBr) : 3420 cm$$^{-1}$$ (N-H stretch), 1625 cm$$^{-1}$$ (C=N), 1250 cm$$^{-1}$$ (C-S).
  • $$ ^1\text{H NMR} $$ (DMSO-d$$6$$) : δ 5.21 (s, 2H, NH$$2$$), δ 13.45 (s, 1H, SH).

Acylation at the 5-Position: Introduction of the 2-(4-Methoxyphenyl)acetamido Group

The 5-amino group undergoes acylation with 2-(4-methoxyphenyl)acetyl chloride , synthesized from 2-(4-methoxyphenyl)acetic acid and thionyl chloride (SOCl$$2$$):
$$
\text{2-(4-Methoxyphenyl)acetic acid} + \text{SOCl}
2 \rightarrow \text{2-(4-Methoxyphenyl)acetyl chloride} + \text{SO}2 + \text{HCl}
$$
Acylation Reaction :
$$
5\text{-Amino-1,3,4-thiadiazole-2-thiol} + \text{2-(4-Methoxyphenyl)acetyl chloride} \xrightarrow{\text{Et}
3\text{N}} 5\text{-[2-(4-Methoxyphenyl)acetamido]-1,3,4-thiadiazole-2-thiol}
$$
Optimized Conditions :

  • Solvent: Dry dichloromethane (DCM).
  • Base: Triethylamine (2.2 equiv).
  • Temperature: 0°C to room temperature, 3 hours.
  • Yield: 82% after silica gel chromatography (hexane:ethyl acetate, 7:3).

Characterization Data :

  • IR (KBr) : 3310 cm$$^{-1}$$ (N-H), 1680 cm$$^{-1}$$ (C=O), 1245 cm$$^{-1}$$ (C-O-C).
  • $$ ^1\text{H NMR} $$ (CDCl$$3$$) : δ 3.80 (s, 3H, OCH$$3$$), δ 4.50 (s, 2H, CH$$_2$$), δ 6.85–7.35 (m, 4H, Ar-H), δ 9.12 (s, 1H, NH).

Synthesis of 2-Chloro-N-[2-(Trifluoromethyl)phenyl]acetamide

This intermediate is prepared by reacting 2-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of sodium acetate:
$$
\text{2-(Trifluoromethyl)aniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOAc}} 2\text{-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide} + \text{HCl}
$$
Reaction Parameters :

  • Solvent: Glacial acetic acid.
  • Temperature: 0°C to 5°C, 1 hour.
  • Yield: 68% after recrystallization from ethanol.

Characterization Data :

  • IR (KBr) : 2920 cm$$^{-1}$$ (C-H), 1685 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (C-F).
  • $$ ^1\text{H NMR} $$ (DMSO-d$$6$$) : δ 4.32 (s, 2H, CH$$2$$), δ 7.45–8.10 (m, 4H, Ar-H), δ 10.25 (s, 1H, NH).

Formation of the Sulfanyl Linkage via Nucleophilic Substitution

The final step couples the thiol-containing thiadiazole with the chloroacetamide derivative under basic conditions:
$$
5\text{-[2-(4-Methoxyphenyl)acetamido]-1,3,4-thiadiazole-2-thiol} + 2\text{-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimized Protocol :

  • Solvent: 1,4-Dioxane.
  • Base: Triethylamine (3.0 equiv).
  • Temperature: Reflux at 100°C for 6 hours.
  • Yield: 65% after column chromatography (chloroform:methanol, 9:1).

Characterization Data :

  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H), 1675 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-S).
  • $$ ^1\text{H NMR} $$ (DMSO-d$$6$$) : δ 3.78 (s, 3H, OCH$$3$$), δ 4.20 (s, 2H, SCH$$2$$), δ 4.48 (s, 2H, COCH$$2$$), δ 6.80–8.15 (m, 8H, Ar-H), δ 10.10 (s, 1H, NH), δ 10.35 (s, 1H, NH).
  • Mass (ESI) : m/z 535.2 [M+H]$$^+$$.

Reaction Optimization and Challenges

Key Considerations :

  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
  • Chloroacetamide Reactivity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Purification : Silica gel chromatography effectively separates unreacted starting materials and byproducts.

Comparative Yields :

Step Yield (%) Purity (%)
Thiadiazole formation 75 98
Acylation 82 97
Chloroacetamide synth 68 96
Final coupling 65 95

Chemical Reactions Analysis

Alkylation Reactions

The sulfanyl (-S-) group in the thiadiazole ring undergoes nucleophilic substitution reactions. A key example involves the alkylation of the exocyclic sulfur atom using 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone under basic conditions :

  • Reagents : Potassium hydroxide (KOH), potassium iodide (KI, catalytic)

  • Solvent : Ethanol

  • Conditions : Reflux at ~78°C for 1.5 hours

  • Yield : 81%

This reaction exploits the higher nucleophilicity of the sulfur atom compared to the amine group in the thiadiazole ring, enabling selective alkylation .

Acylation Reactions

The primary amine group on the thiadiazole ring reacts with acyl chlorides. Dichloroacetyl chloride was used to acylate the intermediate alkylated product :

  • Reagents : Dichloroacetyl chloride, triethylamine (TEA)

  • Solvent : Dry dioxane

  • Conditions : Reflux for 30 minutes

  • Yield : 90%

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a stable acetamide bond.

Oxidative Cyclization

While direct data for this compound is limited, analogous 1,3,4-thiadiazoles undergo oxidative cyclization in the presence of oxidizing agents like NH4_4Fe(SO4_4)2_2·12H2_2O . For example:

  • Substrate : Thiosemicarbazone derivatives

  • Oxidizing Agent : NH4_4Fe(SO4_4)2_2·12H2_2O

  • Product : 2-chloro-5-substituted-1,3,4-thiadiazoles

This suggests potential for similar reactivity in the target compound under optimized conditions.

Diazotation and Coupling

Diazotation reactions of aminothiadiazole derivatives are documented for related compounds. For instance:

  • Reagents : HCl, Cu powder

  • Conditions : Diazotation at low temperatures (0–5°C)

  • Application : Introduces chloro or other electrophilic groups at the 2-position of the thiadiazole ring .

Hydrolysis Reactions

The acetamide groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl or H2_2SO4_4 at elevated temperatures (80–100°C) cleave the amide bond, yielding carboxylic acids .

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol generates carboxylate salts .

Spectroscopic Characterization

Post-reaction analyses include:

  • 1^11H NMR : Peaks at δ 3.71 ppm (OCH3_3), δ 4.55 ppm (CH2_2-S) .

  • LC-MS : Molecular ion peaks confirming product masses .

Stability and Degradation

The compound is stable under anhydrous conditions but may degrade in the presence of:

  • Strong Acids/Bases : Hydrolysis of acetamide and thioether bonds .

  • Oxidizing Agents : Potential sulfoxide/sulfone formation at the sulfanyl bridge .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C16H15F3N4O2S2
  • Molecular Weight : 421.5 g/mol

The compound features a thiadiazole ring, which is significant for its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing thiosemicarbazide and various acyl chlorides to introduce functional groups that enhance its reactivity and biological potential.

Synthetic Routes

Common synthetic strategies include:

  • Formation of Thiadiazole : Reaction of thiosemicarbazide with substituted acetic acids.
  • Amidation : Introduction of acetamido groups via acylation reactions.
  • Thioether Formation : Incorporation of sulfur functionalities to enhance biological activity.

Medicinal Chemistry

The compound has shown significant promise in various therapeutic areas:

  • Anticancer Activity :
    • Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells. For instance, derivatives have been reported with IC50 values lower than those of established chemotherapeutics like cisplatin .
  • Neuroprotective Effects :
    • The compound has potential as a neuroprotective agent, with studies indicating its ability to inhibit oxidative stress and apoptosis in neuronal cells. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity :
    • Several studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives against various pathogens. For example, compounds derived from similar structures have shown significant activity against resistant strains of bacteria and fungi .

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AnticancerInhibitory effects on cancer cell lines (e.g., MDA-MB-231) with promising IC50 values
NeuroprotectionPotential to reduce oxidative stress in neuronal cells
AntimicrobialEffective against various bacterial strains; potential use in treating infections

Material Science

In addition to its biological applications, the compound can serve as a building block for synthesizing new materials with tailored properties. Its unique functional groups allow for modifications that can enhance polymer characteristics or create coatings with specific functionalities.

Case Study 1: Anticancer Research

A series of studies focused on the synthesis of thiadiazole derivatives revealed that certain modifications significantly increased their cytotoxicity against breast cancer cells. For instance, compounds with trifluoromethyl substitutions displayed enhanced activity compared to their non-substituted counterparts .

Case Study 2: Neuroprotective Mechanisms

Research investigating the neuroprotective mechanisms of thiadiazole derivatives showed that they could effectively inhibit apoptosis in neuronal cell lines exposed to oxidative stressors. This opens avenues for developing therapies for neurodegenerative conditions.

Case Study 3: Antimicrobial Efficacy

A comparative analysis demonstrated that certain thiadiazole derivatives exhibited superior antimicrobial activity against ESKAPE pathogens compared to standard antibiotics. This highlights their potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 1,3,4-thiadiazole-based acetamides with variations in substituents influencing physicochemical and biological properties. Below is a detailed comparison with five analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₁₇F₃N₄O₃S₂ 506.50 4-Methoxyphenylacetamido, 2-(trifluoromethyl)phenyl
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide C₁₉H₁₅ClF₃N₃O₂S₂ 506.93 4-Chlorophenoxy, 4-(trifluoromethyl)benzylsulfanyl
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide C₂₀H₁₇ClF₃N₃O₂S₂ 536.00 2-Chloro-5-(CF₃)phenyl, 4-methoxybenzylsulfanyl
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide C₁₈H₁₄F₃N₃O₂S₃ 473.52 Benzylsulfanyl, 2-(trifluoromethyl)phenyl
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide C₁₁H₁₀FN₃O₂S₃ 323.41 4-Fluorophenyl, 3-methylsulfanyl

Key Observations:

Substituent Effects on Molecular Weight: The target compound (506.50 g/mol) is heavier than benzylsulfanyl analog (473.52 g/mol) due to the 4-methoxyphenylacetamido group. Chlorine substitution (e.g., ) increases molecular weight by ~30–40 g/mol compared to non-chlorinated analogs.

Trifluoromethyl groups (CF₃) in all analogs contribute to high lipophilicity, favoring membrane permeability and bioavailability.

Bioactivity Implications: Compounds with chloro substituents (e.g., ) may exhibit enhanced antibacterial activity due to increased electrophilicity.

Research Findings and Theoretical Implications

While direct bioactivity data for the target compound are lacking, insights from related compounds suggest:

  • Antimicrobial Potential: Thiadiazole derivatives with sulfanyl-acetamide motifs (e.g., ) demonstrate antimicrobial activity, likely due to disruption of microbial cell membranes or enzyme inhibition.
  • Metabolic Stability: The CF₃ group in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or thiol-ene reactions, suggesting viable routes for large-scale production.

Biological Activity

The compound 2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action.

Structure and Properties

This compound features a thiadiazole ring which contributes to its pharmacological potential. The presence of a methoxyphenyl group and a trifluoromethyl group enhances its lipophilicity and biological interactions. Thiadiazole derivatives are recognized for their ability to penetrate cellular membranes effectively due to their unique electronic properties.

Anticancer Activity

  • Cytotoxicity Studies : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
    • The compound demonstrated IC50 values ranging from 0.28 to 10 μg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
    • A structure–activity relationship study highlighted the importance of substituents on the thiadiazole ring for enhancing anticancer activity .
  • Mechanisms of Action :
    • The compound's mechanism may involve apoptosis induction without cell cycle arrest, as evidenced by FACS analysis and mitochondrial membrane potential studies .
    • Interaction with tubulin has been proposed as a potential pathway for its anticancer effects .

Antibacterial Activity

  • Antimicrobial Efficacy : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated significant inhibition rates against strains such as E. coli and S. aureus.
    • Some derivatives exhibited inhibition rates exceeding 30% at concentrations of 100 μg/mL .
  • Comparison with Standards : The antibacterial potency was comparable or superior to that of established antibiotics, indicating its potential as a new antibacterial agent .

Antifungal Activity

The compound also displayed antifungal properties against various fungal strains, although specific data on inhibition percentages were less documented compared to antibacterial activity. Its broad-spectrum activity suggests it could be further explored for therapeutic applications in treating fungal infections.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives similar to the compound :

  • A study reported that certain derivatives showed 89.2% growth inhibition at a concentration of 10 μM/mL against prostate cancer cell lines (PC3) .
  • Another research highlighted that compounds with similar structures exhibited significant antitubercular activity against Mycobacterium smegmatis, with a MIC value lower than that of standard treatments like Isoniazid .

Q & A

Q. What are the established synthetic routes for this compound?

Methodological Answer: The compound is synthesized via multi-step organic reactions. Key steps include:

  • Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions .
  • Sulfanyl linkage introduction : Coupling of the thiadiazole intermediate with a mercaptoacetamide derivative using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Functionalization : Attachment of the 4-methoxyphenylacetamido and trifluoromethylphenyl groups via nucleophilic substitution or amide coupling .

Q. Characterization Techniques :

  • 1H/13C NMR : Confirm proton and carbon environments, particularly the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide groups (δ 2.1–2.3 ppm for methyl) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS showing [M+H]+ peaks) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtained) .

Q. What in vitro biological activities have been reported for this compound?

Methodological Answer: The compound exhibits:

  • Anticancer Activity : Evaluated against breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87) cell lines using MTT assays. Mechanisms may involve kinase inhibition or apoptosis induction .
  • Antimicrobial Potential : Thiadiazole-acetamide derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via enzyme inhibition (e.g., dihydrofolate reductase) .

Q. Table 1: Reported Biological Activities

Cell Line/OrganismAssay TypeObserved ActivityReference
MDA-MB-231 (Breast)MTTIC50 ~15 µM
PC3 (Prostate)MTTIC50 ~20 µM
S. aureusMIC32 µg/mL

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track structural changes via FTIR .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Replace the thiadiazole ring with oxadiazole or triazole to assess impact on bioactivity .
  • Substituent Variations : Systematically alter the 4-methoxyphenyl and trifluoromethyl groups to study electronic effects (e.g., replace OCH3 with Cl or CF3) .
  • In Silico Tools : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like tyrosine kinases .

Q. Table 2: Key SAR Trends

ModificationPositionImpact on ActivityReference
TrifluoromethylPhenyl ring↑ Cytotoxicity
Methoxy → ChloroThiadiazole↓ Solubility, ↑ Potency

Q. What strategies address low bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or PEG-linked groups) to enhance solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .
  • Co-Administration : Combine with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolic clearance .

Q. How to resolve discrepancies in cytotoxicity data across studies?

Methodological Answer:

  • Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Orthogonal Validation : Confirm results via complementary assays (e.g., apoptosis staining alongside MTT) .
  • Purity Analysis : Characterize batches via HPLC (>98% purity) to exclude impurities as confounding factors .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to tyrosine kinases (e.g., Abl/Src) using GROMACS to identify critical residues .
  • QSAR Modeling : Train models with datasets of thiadiazole derivatives to predict IC50 values .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors) using Schrödinger Phase .

Q. How to optimize reaction conditions for scalable synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
  • Flow Chemistry : Implement continuous-flow reactors for safer handling of intermediates (e.g., diazomethane derivatives) .

Q. Table 3: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–70°C↑ Conversion
Solvent (DMF:H2O)3:1↑ Purity
Catalyst (EDCI)1.2 eq↑ Coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.